nor-NOHA acetate nor-NOHA acetate L-Arginine serves as a common substrate for both nitric oxide synthase (NOS) and arginase in the cell. NOS catalyzes the oxidation of arginine to citrulline and NO with Nω-hydroxy-L-arginine (NOHA) formed as an intermediate. Arginase, on the other hand, catalyzes the hydrolysis of arginine into urea and L-ornithine. nor-NOHA (acetate) is a potent, reversible inhibitor of rat liver arginase with a Ki value of 0.5 µM, which is 20-fold lower than the Ki of 10 µM observed for NOHA. It is about 40-fold more potent than NOHA as an inhibitor of arginase from mouse macrophages, exhibiting an IC50 of 10-12 µM. nor-NOHA (acetate) is not a substrate for any of the 3 NOS isoforms and does not inhibit nNOS or iNOS.

Brand Name: Vulcanchem
CAS No.: 1140844-63-8
VCID: VC0005271
InChI: InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1
SMILES: CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
Molecular Formula: C9H20N4O7
Molecular Weight: 296.28 g/mol

nor-NOHA acetate

CAS No.: 1140844-63-8

Cat. No.: VC0005271

Molecular Formula: C9H20N4O7

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

nor-NOHA acetate - 1140844-63-8

Specification

Description L-Arginine serves as a common substrate for both nitric oxide synthase (NOS) and arginase in the cell. NOS catalyzes the oxidation of arginine to citrulline and NO with Nω-hydroxy-L-arginine (NOHA) formed as an intermediate. Arginase, on the other hand, catalyzes the hydrolysis of arginine into urea and L-ornithine. nor-NOHA (acetate) is a potent, reversible inhibitor of rat liver arginase with a Ki value of 0.5 µM, which is 20-fold lower than the Ki of 10 µM observed for NOHA. It is about 40-fold more potent than NOHA as an inhibitor of arginase from mouse macrophages, exhibiting an IC50 of 10-12 µM. nor-NOHA (acetate) is not a substrate for any of the 3 NOS isoforms and does not inhibit nNOS or iNOS.

CAS No. 1140844-63-8
Molecular Formula C9H20N4O7
Molecular Weight 296.28 g/mol
IUPAC Name acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid
Standard InChI InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1
Standard InChI Key PQFYTZJPYBMTCT-QTNFYWBSSA-N
Isomeric SMILES CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N
SMILES CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
Canonical SMILES CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
Appearance Assay:≥97%A lyophilized powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator